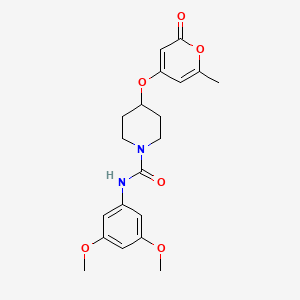![molecular formula C21H15BrN4O2 B2850301 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-87-9](/img/structure/B2850301.png)
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound belonging to the class of brominated benzamides. This compound features a pyrido[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry due to its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Synthesis of the Pyrido[2,3-d]pyrimidine Core:
Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine.
Use of brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.
- Attachment of the Benzamide Moiety:
Coupling reaction between 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline and 3-bromobenzoyl chloride.
Catalysts: Typically, the use of bases like triethylamine or pyridine.
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
- Industrial Production Methods:
Scale-up of the aforementioned synthetic route.
Optimization of reaction conditions for cost-efficiency and yield.
Continuous flow reactors might be used to enhance reaction rates and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
- Substitution Reactions:
The bromine atom can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines, thiols.
Conditions: Often performed in polar aprotic solvents.
- Oxidation and Reduction:
Oxidation: Possible conversion of the pyrido[2,3-d]pyrimidine core to various oxidative states.
Reduction: Hydrogenation of the benzamide moiety.
Reagents: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or reducing agents like hydrogen gas over palladium catalyst.
- Cyclization:
Potential to undergo intramolecular cyclization reactions.
Conditions: Typically requires heating and the presence of strong bases or acids.
- Substitution Products:
Nucleophilic substitution yields compounds with various functional groups replacing bromine.
- Oxidation/Reduction Products:
Different oxidative states of the pyrido[2,3-d]pyrimidine.
Reduced benzamide derivatives.
Applications De Recherche Scientifique
- Chemistry:
Serves as a building block for the synthesis of more complex molecules.
- Biology:
Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
- Medicine:
Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
- Industry:
Used in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
- Molecular Targets:
Potentially targets enzymes involved in DNA replication or repair due to its pyrido[2,3-d]pyrimidine core.
- Pathways Involved:
May interfere with cellular signaling pathways or DNA binding proteins, leading to its biological effects.
Inhibition of specific enzymes crucial for cellular proliferation or inflammation.
Comparaison Avec Des Composés Similaires
- Similar Compounds:
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
3-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
- Uniqueness:
The presence of bromine at the 3-position of the benzamide moiety may confer unique reactivity and biological activity.
The specific substitution pattern could affect its binding affinity and selectivity towards molecular targets.
This article gives a comprehensive look at 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, from its synthesis to its potential in scientific research and industry.
Propriétés
IUPAC Name |
3-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQHARXGYBLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)
![1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2850222.png)



![N-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2850228.png)




![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2850236.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)

